N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine

Catalog No.
S14525747
CAS No.
951626-70-3
M.F
C15H20ClFN2O2
M. Wt
314.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine

CAS Number

951626-70-3

Product Name

N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine

IUPAC Name

tert-butyl 4-(3-chloro-4-fluorophenyl)piperazine-1-carboxylate

Molecular Formula

C15H20ClFN2O2

Molecular Weight

314.78 g/mol

InChI

InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-13(17)12(16)10-11/h4-5,10H,6-9H2,1-3H3

InChI Key

VQFYCADGBWVSIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)F)Cl

1-[3-Chloro-4-fluorophenyl]-piperazine is a chemical compound characterized by its unique molecular structure. It consists of a piperazine ring fused with a benzene ring bearing both a chloro and a fluoro atom at positions three and four respectively. This compound has the molecular formula C₁₀H₁₂ClFN₂ and a molecular weight of 287.59 g/mol.

Due to the presence of functional groups such as chlorine and fluorine atoms. These functionalities allow it to participate in nucleophilic substitution reactions where these substituents can be replaced by other nucleophiles. Additionally, it can undergo oxidation and reduction reactions altering the oxidation state of the functional groups present. Hydrolysis is another reaction pathway possible for this compound, resulting in the formation of corresponding amine and acid derivatives.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. For instance, acylation reactions involving the interaction with acyl halides or acid anhydrides introduce new functional groups onto the piperazine ring, making it versatile for synthetic chemistry purposes .

The synthesis of 1-[3-chloro-4-fluorophenyl]-piperazine typically involves reacting 3-chloro-4-fluoroaniline with piperazine under specific conditions. This process often employs a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction parameters like temperature, pressure, and reactant concentrations to maximize yield and purity.

1-[3-Chloro-4-fluorophenyl]-piperazine finds application in various fields including scientific research, medicine, and industry. As a building block, it is utilized in the synthesis of more complex molecules. Its potential therapeutic uses are being explored particularly in drug development, although concrete clinical applications remain speculative until further research confirms its efficacy and safety profile.

Interaction studies suggest that related compounds targeting central serotonin receptors may influence biochemical pathways associated with serotonin signaling. Given its structural similarity to known psychoactive drugs, it is plausible that 1-[3-chloro-4-fluorophenyl]-piperazine interacts similarly, though definitive mechanisms require thorough experimental validation.

Similar Compounds: Comparison and Uniqueness

Several compounds share similarities with 1-[3-chloro-4-fluorophenyl]-piperazine, primarily through their shared structure featuring a benzene ring fused with a piperazine moiety. Some notable examples include:

  • 1-{[3-Chloro-4-(Trifluoromethoxy)phenyl]methyl}piperazine: This compound features a trifluoromethoxy group instead of fluoro, enhancing lipophilicity and potentially altering interactions with lipid membranes and proteins.
  • 1-(3-Chloro-4-trifluoromethoxyphenyl)piperazine dihydrochloride: While structurally similar, this compound includes dihydrochloride moieties, which affect solubility and stability.

These comparisons highlight the uniqueness of each compound in terms of their functional groups and potential biological activities. Each variation introduces distinct properties that can significantly alter their reactivity and biological effects.

By reviewing all relevant English materials, it becomes clear that 1-[3-chloro-4-fluorophenyl]-piperazine presents a fascinating case study in organic chemistry and pharmacology, underscoring the importance of precise molecular design in achieving desired outcomes in both laboratory settings and potential therapeutic applications. Further research will undoubtedly uncover more nuanced insights into its behavior and utility.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

314.1197337 g/mol

Monoisotopic Mass

314.1197337 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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